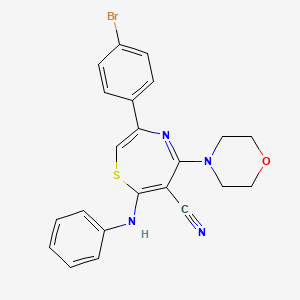

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile

Description

Properties

IUPAC Name |

7-anilino-3-(4-bromophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4OS/c23-17-8-6-16(7-9-17)20-15-29-22(25-18-4-2-1-3-5-18)19(14-24)21(26-20)27-10-12-28-13-11-27/h1-9,15,25H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJWPEGMOXECJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiazepine Ring: This step involves the cyclization of a suitable precursor to form the thiazepine ring. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF).

Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the thiazepine intermediate.

Bromination: The bromophenyl group is introduced via a bromination reaction, typically using bromine or a brominating agent.

Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Inhibition of Kinases

Research indicates that derivatives of thiazepine compounds, including 7-anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile, exhibit inhibitory activity against various kinases such as the epidermal growth factor receptor (EGFR) and HER2. These kinases are critical in cancer progression and are targets for therapeutic intervention. Studies have shown that modifications to the thiazepine structure can enhance binding affinity and selectivity towards these targets, leading to promising anticancer activities .

Antiviral Properties

The compound has also been evaluated for its antiviral properties, particularly against the H5N1 avian influenza virus. In vitro studies demonstrated that certain derivatives exhibited significant antiviral activity, suggesting potential applications in developing treatments for viral infections .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps that optimize its biological activity:

- Starting Materials : The synthesis begins with appropriate aniline derivatives and bromobenzene.

- Formation of Thiazepine Ring : The thiazepine structure is formed through cyclization processes involving carbonitrile and morpholine moieties.

- Modification for Enhanced Activity : Structural modifications at various positions on the thiazepine ring can lead to improved biological properties, such as increased solubility and potency against specific targets .

Case Study 1: Anticancer Activity

A study investigated a series of thiazepine derivatives, including the target compound, for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, making these compounds candidates for further development in cancer therapy .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral activity of thiazepine derivatives against H5N1. The synthesized compounds were tested for their ability to inhibit viral replication in infected cells. Results showed that specific structural features contributed significantly to their efficacy, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile with structurally or functionally related compounds from the literature:

Key Structural and Activity Insights

- Core Heterocycle : The 1,4-thiazepine core differentiates the target compound from oxadiazoles (e.g., ) and maleimides (e.g., ). Thiazepines’ larger ring size and sulfur atom may enhance conformational flexibility and redox activity compared to five-membered heterocycles.

- 4-Bromophenyl Group : This substituent is shared with the oxadiazole and maleimide compounds. In N-(4-bromophenyl)maleimide, the bromine’s size showed minimal impact on potency compared to other halogens (F, Cl, I), suggesting para-substituted bromine optimizes steric and electronic interactions in certain targets .

- Morpholino vs.

- Carbonitrile Functionality : Unlike the carbonyl or sulfonyl groups in analogues, the carbonitrile group could act as a hydrogen-bond acceptor or participate in dipole interactions, influencing target binding.

Biological Activity

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile (CAS: 338401-14-2) is a thiazepine derivative that has garnered attention due to its potential biological activities. This compound exhibits a complex structure characterized by a thiazepine ring, an aniline moiety, and a morpholine group, which contribute to its pharmacological properties.

- Molecular Formula : C22H19BrN4OS

- Molecular Weight : 467.38 g/mol

- Density : 1.44 g/cm³ (predicted)

- Boiling Point : 552.0 °C (predicted)

- Acidity Constant (pKa) : 6.82 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

In vitro studies have shown that compounds similar to this thiazepine derivative exhibit significant anti-inflammatory effects. For instance, related compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes correlates with reduced inflammation and pain in experimental models .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazepine derivatives. For example:

- MCF-7 Breast Cancer Cells : Compounds with structural similarities demonstrated cytotoxic effects against MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazepine derivatives have shown activity against various bacterial strains. The presence of electronegative groups, such as bromine in this compound, may enhance its interaction with microbial targets .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated anti-inflammatory effects through COX inhibition | In vitro assays on cell lines |

| Study B | Showed cytotoxicity against MCF-7 breast cancer cells | MTT assay for cell viability |

| Study C | Exhibited antimicrobial activity against Gram-positive bacteria | Disc diffusion method |

Case Study: Anticancer Properties

In a recent study focusing on similar thiazepine derivatives, researchers found that the presence of morpholine groups significantly enhanced the anticancer activity. The compound was subjected to various assays to evaluate its effectiveness against different cancer cell lines, revealing promising results with lower IC50 values compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Bromine Substitution : Enhances lipophilicity and potentially increases interaction with biological targets.

- Morpholine Group : Contributes to solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key structural features of 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile, and how do they influence its reactivity?

- The compound contains a thiazepine core with substituents including an anilino group, a bromophenyl moiety, and a morpholine ring. The electron-withdrawing bromine and morpholine’s nitrogen donor atoms enhance electrophilic reactivity at the carbonitrile group, facilitating nucleophilic substitutions or cycloadditions . Solubility and stability in polar solvents (e.g., DMSO or DCM/EtOH mixtures) are critical for reaction design, requiring empirical testing under controlled conditions .

Q. What experimental methodologies are recommended for synthesizing this compound?

- Synthesis typically involves multi-step procedures, such as:

Cyclocondensation : Combining precursors (e.g., substituted amines and carbonyl derivatives) under reflux in DCM/EtOH with catalysts like triethylamine .

Functionalization : Bromination at the phenyl group or morpholine ring modification via nucleophilic substitution.

Reaction progress should be monitored via TLC and characterized using NMR, HPLC, and mass spectrometry .

Q. How can researchers characterize its solubility and stability for biological assays?

- Use HPLC-UV/Vis to quantify solubility in solvents like PBS, DMSO, or ethanol. Stability studies require incubation at physiological temperatures (37°C) over 24–72 hours, followed by LC-MS to detect degradation products. Controlled pH and ionic strength conditions are essential .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.

- Dose-response curves and control comparisons (e.g., cisplatin) validate specificity .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield and purity?

- Apply Box-Behnken or central composite designs to assess variables (temperature, catalyst ratio, solvent polarity). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

| Reaction time (h) | 12 | 24 |

- Response surface methodology (RSM) identifies optimal conditions while minimizing trials. Post-optimization validation via ANOVA ensures reproducibility .

Q. How do computational methods (e.g., DFT or molecular docking) guide structural modifications for enhanced bioactivity?

- Density functional theory (DFT) : Calculates electron density at the carbonitrile group to predict reactivity with biological targets (e.g., kinase active sites).

- Molecular docking : Simulates binding affinities to receptors (e.g., EGFR or PARP). Adjust substituents (e.g., replacing bromine with electron-donating groups) to improve binding scores .

Q. How to resolve contradictions in biological activity data across different assay conditions?

- Systematic parameter variation : Test pH (5.0–7.4), serum concentration (0–10% FBS), and incubation time (24–72 h).

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent cytotoxicity in DMSO vs. aqueous buffers) .

Q. What strategies improve selectivity for cancer cells over healthy cells?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing morpholino with piperazine) and compare cytotoxicity profiles.

- Proteomics : Identify off-target interactions via affinity chromatography and mass spectrometry .

Q. How to scale up synthesis while maintaining reaction efficiency?

- Process control : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.

- Flow chemistry : Reduces batch variability and improves heat/mass transfer. Reactor design parameters (e.g., residence time, pressure) must align with kinetic data from small-scale experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.